N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)propanamide
Description
N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)propanamide is a complex organic compound that features a unique structure combining a hydroxyphenyl group, a methyl group, and an oxazolo-pyridine moiety
Properties
IUPAC Name |
N-[4-hydroxy-3-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-3-13(20)18-10-7-9(2)14(21)11(8-10)16-19-15-12(22-16)5-4-6-17-15/h4-8,21H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEPLUFLHUBXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C(=C1)C)O)C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazolo-pyridine core, which is then functionalized with a hydroxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The oxazolo-pyridine moiety can be reduced to a more saturated heterocyclic system.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced heterocyclic compound.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Hydroxy-3-methylphenyl)propanamide
- N-(4-Hydroxy-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)propanamide
- N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)butanamide
Uniqueness
N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
